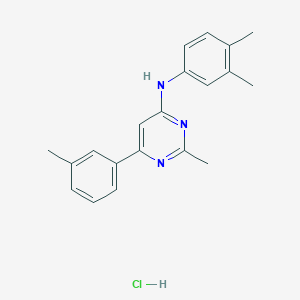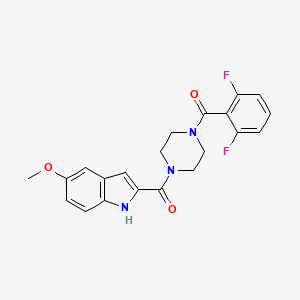![molecular formula C20H21N5O5 B1651065 (3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone CAS No. 1219905-67-5](/img/structure/B1651065.png)
(3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone
説明
The compound is a complex organic molecule with several functional groups. It contains a benzodioxole group, an oxadiazole group, a piperidine ring, and a pyrazole ring. These groups are common in many pharmaceuticals and could suggest a variety of potential uses .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzodioxole and oxadiazole groups are aromatic, which could contribute to the stability of the molecule .Chemical Reactions Analysis
Again, without specific information, it’s hard to predict the chemical reactions this compound might undergo. The presence of the oxadiazole and pyrazole rings could make it reactive towards electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the piperidine ring could make it a base, and the aromatic rings could contribute to its stability .科学的研究の応用
Molecular Interaction Studies
Compounds with complex structures, including various heterocycles and functional groups, are often studied for their interactions with biological targets. For example, the antagonist activity of certain compounds against the CB1 cannabinoid receptor has been explored, revealing insights into conformational preferences and binding interactions within the receptor (Shim et al., 2002). These studies are crucial for understanding the molecular basis of receptor-ligand interactions and can guide the design of therapeutic agents.
Antimicrobial and Antifungal Activities
Many complex organic molecules are evaluated for their antimicrobial and antifungal properties. For instance, new pyridine derivatives have been synthesized and tested for their activity against various bacteria and fungi, showing variable and modest activity (Patel, Agravat, & Shaikh, 2011). Such research is fundamental for the discovery of new antibiotics and antifungal agents, addressing the growing concern of antimicrobial resistance.
Drug Discovery and Development
The synthesis and evaluation of novel organic compounds often aim at discovering potential therapeutic agents. For example, the synthesis and antimicrobial activity of pyrazoline derivatives have been explored, with some compounds showing significant activity (Mumtaz et al., 2015). These studies contribute to the early stages of drug development, identifying promising candidates for further investigation.
作用機序
将来の方向性
特性
IUPAC Name |
[3-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-(3-methoxy-1-methylpyrazol-4-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O5/c1-24-10-14(19(23-24)27-2)20(26)25-7-3-4-13(9-25)18-22-21-17(30-18)12-5-6-15-16(8-12)29-11-28-15/h5-6,8,10,13H,3-4,7,9,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQNSJYBWHXIHEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)N2CCCC(C2)C3=NN=C(O3)C4=CC5=C(C=C4)OCO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901108545 | |
| Record name | [3-[5-(1,3-Benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-1-piperidinyl](3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901108545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone | |
CAS RN |
1219905-67-5 | |
| Record name | [3-[5-(1,3-Benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-1-piperidinyl](3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219905-67-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-[5-(1,3-Benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-1-piperidinyl](3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901108545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2,4-dimethylphenyl)-1-{[2,5-dimethyl-4-(piperidin-1-ylcarbonyl)-1H-pyrrol-3-yl]sulfonyl}piperidine-4-carboxamide](/img/structure/B1650982.png)
![Methyl 5-({[(2,3-dimethylphenyl)amino]carbonyl}amino)-3-ethoxy-1-benzothiophene-2-carboxylate](/img/structure/B1650983.png)
![6-[Butyl(methyl)amino]-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}nicotinic acid](/img/structure/B1650985.png)
![(4-fluorophenyl)-[4-(3-methyl-1H-indole-2-carbonyl)piperazin-1-yl]methanone](/img/structure/B1650987.png)
![3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(2-phenylpropyl)propanamide](/img/structure/B1650988.png)
![1-[(2,6-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)sulfonyl]-N-(4-methoxybenzyl)piperidine-3-carboxamide](/img/structure/B1650991.png)
![Pyrimidine, 5-octyl-2-[4'-(octyloxy)[1,1'-biphenyl]-4-yl]-](/img/structure/B1650992.png)
![1-(2-Bromobenzoyl)-4-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]piperazine](/img/structure/B1650995.png)

![N-{3-[methyl(phenyl)amino]propyl}-1-[6-(4-methylphenyl)pyridazin-3-yl]piperidine-3-carboxamide](/img/structure/B1651000.png)

![N-[2-(2,4-dimethoxyphenyl)ethyl]-2-(4-oxo-6,7,8,9-tetrahydropyrimido[4,5-b]quinolin-3(4H)-yl)acetamide](/img/structure/B1651002.png)

![2-[4-(2-Fluorophenyl)piperazin-1-yl]-6-[(phenylsulfonyl)amino]quinoline-4-carboxylic acid](/img/structure/B1651005.png)